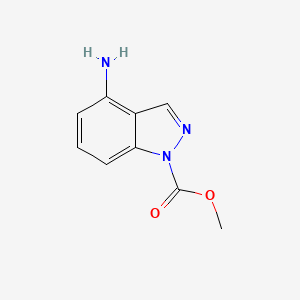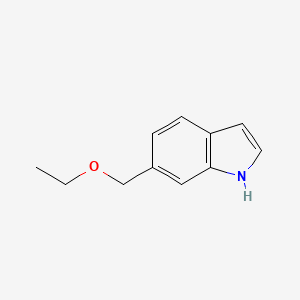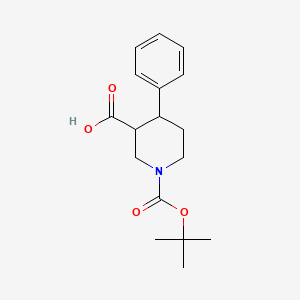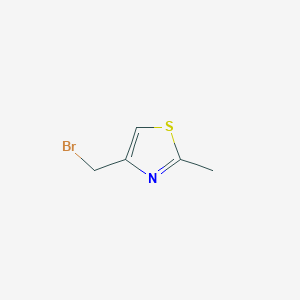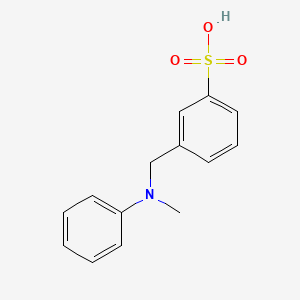
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a carboxylic acid derivative that belongs to the group of cyclopentane carboxylic acids1. It contains a benzoyl group (a benzene ring attached to a carbonyl group) and a carboxylic acid group attached to a cyclopentane ring. The “cis” in the name indicates that the benzoyl and carboxylic acid groups are on the same side of the cyclopentane ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentane carboxylate ester with a 3,4-dimethylbenzoyl chloride in the presence of a base. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular formula of the compound is C15H18O31. It contains a cyclopentane ring, which is a cyclic hydrocarbon with five carbon atoms. Attached to this ring is a benzoyl group (a benzene ring attached to a carbonyl group) and a carboxylic acid group.
Chemical Reactions Analysis
As a carboxylic acid, “cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” can undergo typical carboxylic acid reactions. These include reactions with bases to form salts, with alcohols to form esters, and reduction to form alcohols. The benzoyl group may also undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and functional groups. For example, as a carboxylic acid, we can expect “cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” to be polar and capable of forming hydrogen bonds. This would suggest that it is likely soluble in polar solvents. However, without specific experimental data, these are just predictions.Scientific Research Applications
2. Effects on Ulceration, Gastric Secretion and Mucosal Blood Flow
Safety And Hazards
Again, without specific data, it’s difficult to provide accurate safety and hazard information. Generally, carboxylic acids can be irritants and should be handled with care.
Future Directions
The potential applications and future directions for this compound would depend greatly on the context in which it’s being used. For example, if it’s a pharmaceutical, future directions might involve improving its efficacy or reducing side effects. If it’s being used in materials science, future directions might involve finding new applications for the material.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTWQRAGCGYSIG-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641320 | |
| Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-21-1 | |
| Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)
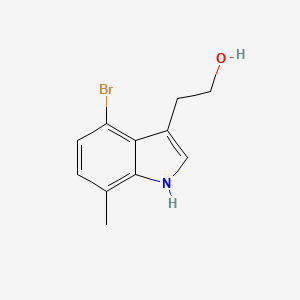
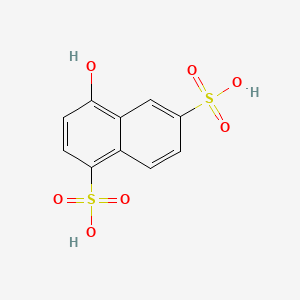
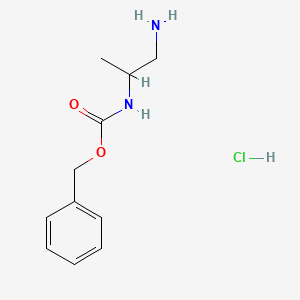
![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)
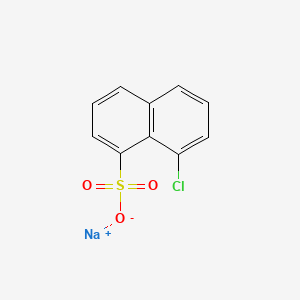
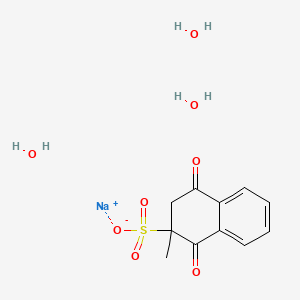
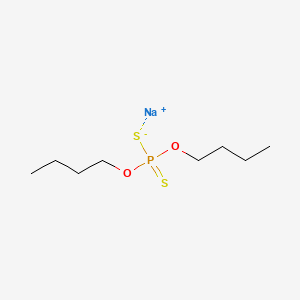
![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)
